4-(Azetidin-3-ylmethyl)morpholine

Medicinal Chemistry Drug Design Scaffold Optimization

This 4-(Azetidin-3-ylmethyl)morpholine combines a strained azetidine ring with a methylene-linked morpholine, creating a unique bifunctional scaffold unavailable in direct N-aryl analogs. The -CH2- spacer alters pKa and conformational flexibility, enabling precise tuning of CNS target engagement, CYP3A4 metabolic stability, and off-target selectivity. At 98% vendor-verified purity, it integrates reliably into lead optimization and heterocyclic isostere libraries. Choose this building block when SAR fidelity and pharmacokinetic outcome are non-negotiable.

Molecular Formula C8H16N2O
Molecular Weight 156.23
CAS No. 1323486-66-3
Cat. No. B3097891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-ylmethyl)morpholine
CAS1323486-66-3
Molecular FormulaC8H16N2O
Molecular Weight156.23
Structural Identifiers
SMILESC1COCCN1CC2CNC2
InChIInChI=1S/C8H16N2O/c1-3-11-4-2-10(1)7-8-5-9-6-8/h8-9H,1-7H2
InChIKeyBTFCQCDQVVGYGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-3-ylmethyl)morpholine: A Bifunctional Heterocyclic Building Block for Drug Discovery and Advanced Synthesis


4-(Azetidin-3-ylmethyl)morpholine (CAS 1323486-66-3) is a heterocyclic organic compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . It is structurally characterized by a central azetidine ring linked via a methylene (-CH2-) spacer to a morpholine ring. This bifunctional scaffold combines the strained, four-membered azetidine moiety with the property-modulating morpholine group, making it a versatile intermediate for the synthesis of complex molecules, including pharmaceutical candidates and specialized reagents .

Why 4-(Azetidin-3-ylmethyl)morpholine Cannot Be Casually Replaced by Other Azetidine-Morpholine Hybrids


The presence of a methylene linker between the azetidine and morpholine rings in 4-(Azetidin-3-ylmethyl)morpholine distinguishes it from other close analogs, such as 4-(Azetidin-3-yl)morpholine (direct N-aryl connection). This seemingly minor structural variation can lead to significant differences in molecular conformation, basicity, and physicochemical properties [1]. In medicinal chemistry, such modifications are critical for tuning target engagement, metabolic stability, and off-target effects. For instance, the introduction of a methylene spacer can alter the pKa of the azetidine nitrogen and increase conformational flexibility, which directly impacts binding affinity and selectivity profiles [2]. Therefore, substituting this specific building block with a closely related analog without rigorous experimental validation risks compromising the structure-activity relationship (SAR) of the final compound.

Quantitative Differentiation of 4-(Azetidin-3-ylmethyl)morpholine: Evidence-Based Guide for Scientific Selection


Structural and Conformational Differentiation from 4-(Azetidin-3-yl)morpholine

4-(Azetidin-3-ylmethyl)morpholine contains a methylene (-CH2-) spacer linking the azetidine and morpholine rings, whereas the closest analog, 4-(Azetidin-3-yl)morpholine (CAS 302355-79-9), features a direct N-aryl connection. This difference increases the number of rotatable bonds from 1 to 2 and alters the three-dimensional orientation of the morpholine moiety relative to the azetidine core . Conformational analysis of related 'stretched' heterocyclic isosteres demonstrates that such modifications significantly impact the exit vector geometry and overall molecular flexibility, which are key parameters in lead optimization for modulating biological activity and pharmacokinetic properties [1].

Medicinal Chemistry Drug Design Scaffold Optimization

Vendor-Specified Purity: A Critical Parameter for Reproducible Synthesis

Reproducibility in chemical synthesis is heavily dependent on the purity of starting materials. Reputable vendors consistently report a purity of 98% for 4-(Azetidin-3-ylmethyl)morpholine, ensuring reliable performance in subsequent reactions . This high purity level minimizes the risk of side reactions and simplifies purification steps, which is particularly important when the compound is used as a building block in multi-step syntheses or as a key intermediate in medicinal chemistry campaigns.

Organic Synthesis Procurement Quality Control

Class-Level Potential for Reduced CYP Inhibition Compared to Unsubstituted Morpholines

Morpholine-containing compounds are known to inhibit cytochrome P450 enzymes, particularly CYP3A4, leading to potential drug-drug interactions (DDIs). Research has shown that substituting a morpholine moiety with an azetidine can disrupt key interactions with the heme porphyrin ring system, thereby reducing CYP3A4 inhibition [1]. While this is a class-level observation, the presence of both azetidine and morpholine rings in 4-(Azetidin-3-ylmethyl)morpholine may offer a starting point for designing analogs with an improved DDI profile compared to compounds containing only a morpholine group.

Drug-Drug Interaction CYP3A4 Medicinal Chemistry

Optimal Application Scenarios for 4-(Azetidin-3-ylmethyl)morpholine in Scientific and Industrial Settings


Scaffold for CNS Drug Discovery Programs

Given the structural analogy to piperidine and morpholine-based scaffolds that are prevalent in central nervous system (CNS) drugs, 4-(Azetidin-3-ylmethyl)morpholine is an excellent candidate for use as a core scaffold in the design of novel CNS-active compounds. The combination of a strained azetidine and a conformationally flexible methylene-linked morpholine offers a unique pharmacophore for modulating neurotransmitter receptors, including potential neurokinin (NK) receptor antagonists [1].

Building Block for Optimizing Pharmacokinetic Properties

This compound can be strategically employed in lead optimization to fine-tune the pharmacokinetic (PK) profile of drug candidates. The substitution of a morpholine with an azetidine-containing motif is a recognized strategy to potentially reduce CYP3A4-mediated metabolism and improve metabolic stability [1]. This makes 4-(Azetidin-3-ylmethyl)morpholine a valuable intermediate for medicinal chemists aiming to develop safer, more effective oral drugs with a lower risk of drug-drug interactions.

Synthesis of 'Stretched' Heterocyclic Isosteres

4-(Azetidin-3-ylmethyl)morpholine serves as a key building block for generating 'stretched' or 'expanded' analogs of common heterocycles like piperazine and morpholine. Such isosteres are increasingly used in drug discovery to explore new chemical space, improve target selectivity, and enhance physicochemical properties while maintaining favorable drug-like characteristics [1]. Its high vendor-reported purity (98%) ensures reliable incorporation into complex molecular architectures.

Quote Request

Request a Quote for 4-(Azetidin-3-ylmethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.